molecular formula C12H24ClNO2 B1397404 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride CAS No. 1219949-16-2

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397404
CAS No.: 1219949-16-2
M. Wt: 249.78 g/mol
InChI Key: SRBYBABFCNXYBR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. Common synthetic routes include hydrogenation, cyclization, and amination reactions . Industrial production methods often employ cost-effective and scalable processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride finds applications in various scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine-3-carboxylate: Used in chiral optimization and drug design.

    Spiropiperidines: Known for their unique structural features and biological activities.

    Condensed piperidines: Utilized in the synthesis of complex organic molecules.

Properties

IUPAC Name

3-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-7-14-9-10-15-8-5-12-4-3-6-13-11-12;/h2,12-13H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBYBABFCNXYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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